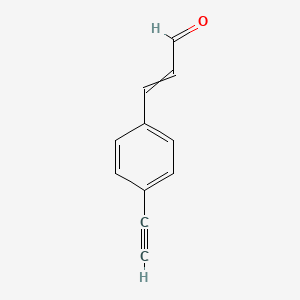![molecular formula C12H16O4 B14072739 1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- CAS No. 101970-63-2](/img/structure/B14072739.png)
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are characterized by a benzene ring fused with a dioxole ring, which contains two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- can be synthesized through several synthetic routes. One common method involves the reaction of catechol with disubstituted halomethanes under specific conditions . The reaction typically requires a catalyst, such as iron(III) bromide, to facilitate the formation of the benzodioxole ring.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chloromethylation, nitrile formation, hydrolysis, and reduction . These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of perfumes, photo initiators, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . In cancer research, it may induce apoptosis in cancer cells by modulating microtubule assembly .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler benzodioxole compound without the methoxyethoxyethyl group.
1,3-Benzodioxole, 5-(1-propenyl)-: Contains a propenyl group instead of the methoxyethoxyethyl group.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: Contains a methoxy and propenyl group.
Uniqueness
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethoxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
101970-63-2 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
5-[1-(2-methoxyethoxy)ethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H16O4/c1-9(14-6-5-13-2)10-3-4-11-12(7-10)16-8-15-11/h3-4,7,9H,5-6,8H2,1-2H3 |
Clave InChI |
STZRTUNMLCEUSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)OCO2)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
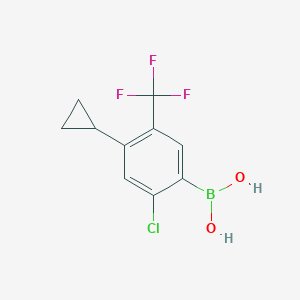
![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)

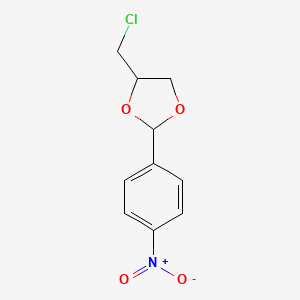
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)

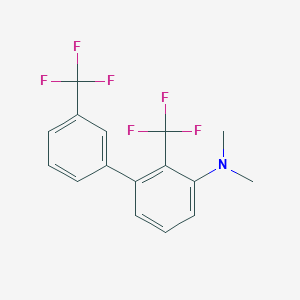
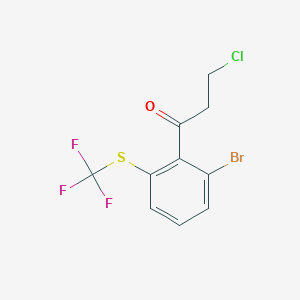
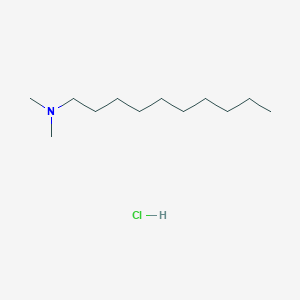
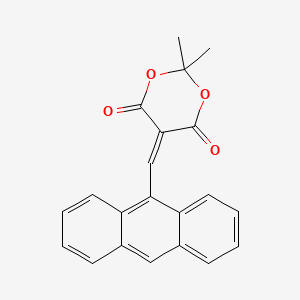
![N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B14072740.png)
![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)
